Cas no 2936-63-2 (alpha-(1-Naphthyl)benzylamine)

alpha-(1-Naphthyl)benzylamine 化学的及び物理的性質
名前と識別子
-
- Naphthalen-1-yl(phenyl)methanamine
- alpha-(1-Naphthyl)benzylamine
- 1-(1-Naphthyl)-1-phenylmethanamine
- 1-Naphthalenemethanamine, a-phenyl-
- <1>Naphthyl-phenyl-methylamin
- byakangellicin
- Oprea1_421612
- C17H15N
- [alpha-Naphthyl-phenyl-methyl]-amin
- 6507AJ
- (naphthalen-1-yl)(phenyl)methanamine
- TRA0018718
- 1-Naphthalenemethanamine, alpha-phenyl-
- SY019153
- Z1266933847
- I+/--Phenyl-1-naphthalenemethanamine
- DB-369789
- Z291232290
- AKOS022184180
- 2936-63-2
- CS-0156520
- SCHEMBL3543754
- DTXSID101300826
- AS-32081
- AKOS000199608
- 1-(NAPHTHALEN-1-YL)-1-PHENYLMETHANAMINE
- MFCD00168077
- CAA93663
- EN300-74221
-
- MDL: MFCD00168077
- インチ: 1S/C17H15N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H,18H2
- InChIKey: MKYLPACDIKGXSW-UHFFFAOYSA-N
- ほほえんだ: N([H])([H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 233.12000
- どういたいしつりょう: 233.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- PSA: 26.02000
- LogP: 4.58820
alpha-(1-Naphthyl)benzylamine セキュリティ情報
alpha-(1-Naphthyl)benzylamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
alpha-(1-Naphthyl)benzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74221-0.1g |
(naphthalen-1-yl)(phenyl)methanamine |
2936-63-2 | 95.0% | 0.1g |
$62.0 | 2025-03-21 | |
abcr | AB451546-1g |
alpha-(1-Naphthyl)benzylamine, 95%; . |
2936-63-2 | 95% | 1g |
€251.80 | 2025-02-17 | |
eNovation Chemicals LLC | D254796-0.25g |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 97% | 0.25g |
$200 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT487-200mg |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 97% | 200mg |
351.0CNY | 2021-07-17 | |
Chemenu | CM140184-1g |
Naphthalen-1-yl(phenyl)methanamine |
2936-63-2 | 97% | 1g |
$*** | 2023-03-30 | |
Aaron | AR002YU7-100mg |
1-Naphthalenemethanamine, α-phenyl- |
2936-63-2 | 95% | 100mg |
$23.00 | 2025-01-21 | |
abcr | AB451546-5g |
alpha-(1-Naphthyl)benzylamine, 95%; . |
2936-63-2 | 95% | 5g |
€602.10 | 2025-02-17 | |
eNovation Chemicals LLC | D254796-100mg |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 97% | 100mg |
$140 | 2024-05-23 | |
Aaron | AR002YU7-1g |
1-Naphthalenemethanamine, α-phenyl- |
2936-63-2 | 95% | 1g |
$111.00 | 2025-01-21 | |
eNovation Chemicals LLC | D254796-250mg |
alpha-(1-Naphthyl)benzylamine |
2936-63-2 | 97% | 250mg |
$180 | 2024-05-23 |
alpha-(1-Naphthyl)benzylamine 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
alpha-(1-Naphthyl)benzylamineに関する追加情報
Professional Introduction to Alpha-(1-Naphthyl)benzylamine (CAS No. 2936-63-2)
Alpha-(1-Naphthyl)benzylamine, chemically designated as CAS No. 2936-63-2, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This compound, featuring a naphthyl group and a benzylamine moiety, has garnered considerable attention due to its versatile applications in medicinal chemistry and biotechnology. The structural uniqueness of this molecule makes it a valuable intermediate in the synthesis of various pharmacologically active agents, particularly those targeting neurological and cardiovascular disorders.
The naphthyl ring in Alpha-(1-Naphthyl)benzylamine contributes to its hydrophobic properties, which are often exploited in drug design to enhance membrane permeability and binding affinity. This feature has been extensively studied in the development of novel therapeutic agents. Recent research has highlighted the potential of this compound as a precursor in the synthesis of ligands for G-protein coupled receptors (GPCRs), which are pivotal in modulating numerous physiological processes. The benzylamine moiety, on the other hand, provides a basic nitrogen atom that can engage in hydrogen bonding and ionic interactions with biological targets, thereby influencing the compound's pharmacokinetic profile.
In the context of modern drug discovery, Alpha-(1-Naphthyl)benzylamine has been employed in the development of small-molecule inhibitors for enzymes involved in metabolic pathways. For instance, studies have demonstrated its utility in designing inhibitors targeting monoamine oxidase (MAO), an enzyme crucial for regulating neurotransmitter levels. The structural framework of this compound allows for selective binding to specific enzyme active sites, minimizing off-target effects and enhancing therapeutic efficacy. Such findings have opened new avenues for treating conditions like depression and neurodegenerative diseases.
Moreover, the synthetic flexibility of Alpha-(1-Naphthyl)benzylamine has made it a favorite among medicinal chemists. Its core structure can be readily modified through functional group interconversions, allowing for the creation of a diverse library of derivatives with tailored biological activities. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing new substituents at strategic positions within the molecule. These modifications have led to the discovery of novel compounds with enhanced potency and selectivity.
Recent advancements in computational chemistry have further accelerated the design and optimization of Alpha-(1-Naphthyl)benzylamine-based drugs. Molecular docking simulations and quantum mechanical calculations have provided insights into the interactions between this compound and its biological targets at an atomic level. Such computational studies have not only guided synthetic strategies but also predicted pharmacokinetic properties like solubility, bioavailability, and metabolic stability. This interdisciplinary approach has significantly reduced the time and cost associated with drug development.
The pharmaceutical industry has also recognized the potential of Alpha-(1-Naphthyl)benzylamine in addressing emerging therapeutic challenges. For example, its incorporation into prodrug formulations has shown promise in overcoming bioavailability issues associated with certain active pharmaceutical ingredients (APIs). By leveraging its structural features, researchers have developed prodrugs that undergo enzymatic or chemical cleavage to release the parent drug at target sites, thereby improving therapeutic outcomes.
In conclusion, Alpha-(1-Naphthyl)benzylamine (CAS No. 2936-63-2) represents a cornerstone compound in pharmaceutical chemistry. Its unique structural attributes have enabled its application across various domains of drug discovery and development. From serving as a key intermediate in synthesizing bioactive molecules to being a subject of computational studies for rational drug design, this compound continues to play a pivotal role in advancing medical science. As research progresses, it is anticipated that new applications and derivatives of Alpha-(1-Naphthyl)benzylamine will emerge, further solidifying its importance in modern medicine.
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